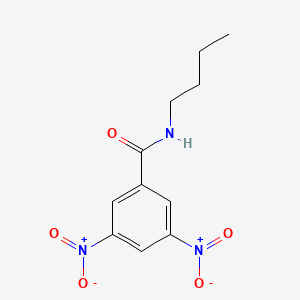

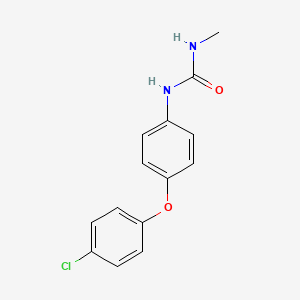

![molecular formula C10H8N2S B3342710 1,3-Dihydrothieno[3,4-b]quinoxaline CAS No. 3138-80-5](/img/structure/B3342710.png)

1,3-Dihydrothieno[3,4-b]quinoxaline

Overview

Description

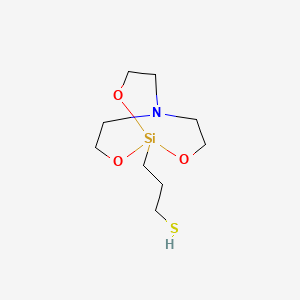

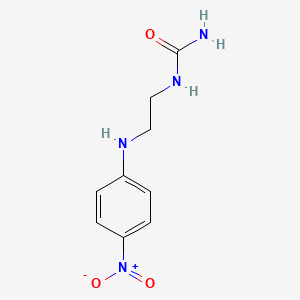

1,3-Dihydrothieno[3,4-b]quinoxaline is a chemical compound with the molecular formula C10H8N2S . It has a molecular weight of 188.25 g/mol .

Molecular Structure Analysis

The molecular structure of this compound involves a quinoxaline core, which is a type of nitrogen-based heterocyclic compound . The structure of this compound has been confirmed using various techniques such as elemental analysis, infrared spectroscopy, 1H NMR, 13C NMR, and mass spectroscopy .Scientific Research Applications

Electrochemical Applications

- Electropolymerization and Electrochromic Properties :

- Research on 1,3-Dihydrothieno[3,4-b]quinoxaline derivatives has focused on their electropolymerization and electrochromic properties. One study synthesized a new terthienyl-based fluorescent polymer bearing pendant quinoxaline moieties, demonstrating reversible electrochromic behavior and sensitivity towards metal cations, particularly Fe3+ ions (Carbas et al., 2012).

- Another study reported the synthesis of novel electrochromic polymers from 3,4-Ethylenedioxythiophene-Bis-Substituted Quinoxalines, highlighting their application in green polymeric materials (Durmus et al., 2007).

Photosensitization

- Photosensitizer for Photoinitiated Polymerization :

- A quinoxaline derivative was used as a photosensitizer for diaryliodonium salt photoinitiators. This facilitated photoinitiated cationic polymerization of heterocyclic monomers, demonstrating potential in photopolymerization applications under ambient solar irradiation (Bulut et al., 2010).

Synthesis and Chemical Reactions

- Synthesis and Reactivity :

- The synthesis and reactivity of this compound and its derivatives have been explored, with one study focusing on its transient existence and reaction with different compounds (Roland & Anderson, 1977).

- Another study demonstrated the efficient synthesis of 2,3-dihydrothieno[2,3-b]quinolines via a domino aza-Morita-Baylis-Hillman/alkylation/aldol reaction, presenting a mild method for their preparation (Wei et al., 2016).

Biomedical Applications

- Neuroprotectant for Cerebral Ischemia :

- In the biomedical field, a study reported on 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), an analog of quinoxalinedione antagonists. NBQX was found to be a neuroprotectant against global ischemia, even when administered two hours after an ischemic challenge (Sheardown et al., 1990).

Safety and Hazards

1,3-Dihydrothieno[3,4-b]quinoxaline is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It has been associated with acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (respiratory system) .

Future Directions

Quinoxaline and its derivatives, including 1,3-Dihydrothieno[3,4-b]quinoxaline, have been identified as promising scaffolds for the design of UV-centered and visible light photo-initiating systems . They have also been used in the development of new drugs . Future research is expected to focus on the development of newer synthetic strategies and novel methodologies to decorate the quinoxaline scaffold with proper functional groups .

Properties

IUPAC Name |

1,3-dihydrothieno[3,4-b]quinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2S/c1-2-4-8-7(3-1)11-9-5-13-6-10(9)12-8/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSKBIJDQSJQRQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=NC3=CC=CC=C3N=C2CS1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30454996 | |

| Record name | Thieno[3,4-b]quinoxaline, 1,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3138-80-5 | |

| Record name | Thieno[3,4-b]quinoxaline, 1,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

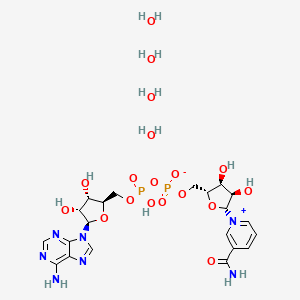

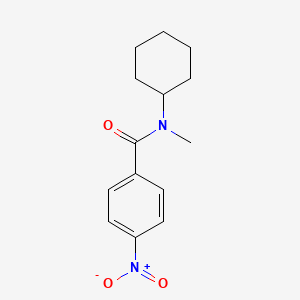

![[(3R,6S)-7-oxo-6-[[(E,2R,3R,4S,5R)-3,4,5-trihydroxy-2-methoxy-8,8-dimethylnon-6-enoyl]amino]azepan-3-yl] cyclohexanecarboxylate](/img/structure/B3342628.png)